[1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid
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Overview
Description
[1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid: is a complex organic compound featuring a thiazole ring, a cyclohexyl group, and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
[1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The thiazole ring and other functional groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
[1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
[1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid: can be compared with other thiazole-containing compounds:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and applications .
Properties
Molecular Formula |
C15H22N2O3S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[1-[[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C15H22N2O3S/c1-10-13(21-11(2)17-10)14(20)16-9-15(8-12(18)19)6-4-3-5-7-15/h3-9H2,1-2H3,(H,16,20)(H,18,19) |
InChI Key |
JHWWMQKVIHNCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2(CCCCC2)CC(=O)O |
Origin of Product |
United States |
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